2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Structural Analysis : The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile, has been determined using single crystal X-ray diffraction data. This study contributes to the understanding of the structural characteristics of similar compounds (J. Ganapathy et al., 2015).
Synthesis and Characterization
- One-Pot Synthesis : A related compound, 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, was prepared as part of a one-pot three-component synthesis, highlighting the potential for efficient and versatile synthetic routes for such compounds (H. Goudarziafshar et al., 2021).
- Device Characterization : Pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been synthesized and used in the fabrication of devices, showing potential applications in electronics (E. El-Menyawy et al., 2019).
Catalysis and Corrosion Inhibition
- Catalysis in Synthesis : The compound has potential applications in catalysis, as indicated by the use of similar compounds in the synthesis of 1-(α-Aminoalkyl)-2-Naphthols (A. Dandia et al., 2013).
- Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments (Sudheer & M. Quraishi, 2015).
Antimicrobial Activity
- Antimicrobial Properties : A structurally similar compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated promising antimicrobial activities, suggesting potential applications of related compounds in this field (R. M. Okasha et al., 2022).
Properties
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-4-30-18-8-7-15(11-19(18)29-3)21-17(12-25)23(26)32-20-10-14(2)27(24(28)22(20)21)13-16-6-5-9-31-16/h7-8,10-11,16,21H,4-6,9,13,26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCFWYNHXGOBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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